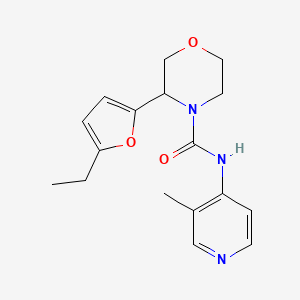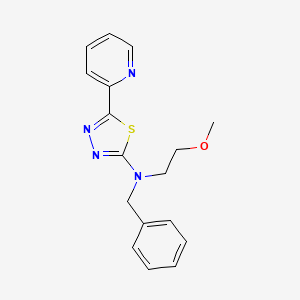
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide, also known as ETP-46321, is a small molecule drug that has shown potential in the treatment of various diseases.
作用機序
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide binds to the ATP-binding site of the protein kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of various cellular processes, including cell growth and survival. This compound has been shown to be highly selective for its target kinase, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide has several advantages for lab experiments. It has high selectivity for its target kinase, making it a valuable tool for studying the role of this kinase in various cellular processes. It has also been shown to have minimal off-target effects, reducing the risk of unintended effects in experiments. However, this compound has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide. One potential application is in the treatment of cancer, where it may be used as a monotherapy or in combination with other treatments. Further studies are needed to determine the optimal dosing and treatment regimen for this compound in cancer patients. In addition, this compound may have potential applications in other diseases, such as inflammatory disorders and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in these contexts. Finally, the synthesis method of this compound may be further optimized to improve the yield and purity of the final product.
合成法
The synthesis of 3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide involves the reaction of 3-(5-ethylfuran-2-yl)morpholine-4-carboxylic acid with 3-methyl-4-pyridinamine in the presence of coupling reagents. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
科学的研究の応用
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. This compound has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for the treatment of cancer.
特性
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(3-methylpyridin-4-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-13-4-5-16(23-13)15-11-22-9-8-20(15)17(21)19-14-6-7-18-10-12(14)2/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZYTHEDIRBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2COCCN2C(=O)NC3=C(C=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)
![3-Cyclobutyl-4-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7664082.png)

![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)
![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(3-methylpyridin-4-yl)urea](/img/structure/B7664113.png)
![N-[2-(3-methylmorpholin-4-yl)propyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664120.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7664126.png)
![1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7664141.png)
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
![2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)
![4-Methyl-1-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentan-3-ol](/img/structure/B7664165.png)

